molecular formula C20H21N3O3S2 B11161878 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide

Cat. No.: B11161878
M. Wt: 415.5 g/mol
InChI Key: IYIBWBNGYCIDEO-UHFFFAOYSA-N
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylpropyl group and a phenylsulfonyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenylpropylamine with thiosemicarbazide to form the intermediate 3-phenylpropylthiosemicarbazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired thiadiazole derivative. The final step involves the sulfonylation of the thiadiazole ring with phenylsulfonyl chloride to obtain the target compound .

Chemical Reactions Analysis

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), a protein that plays a key role in cancer cell growth and survival. By inhibiting STAT3, the compound can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H21N3O3S2/c24-18(14-15-28(25,26)17-11-5-2-6-12-17)21-20-23-22-19(27-20)13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12H,7,10,13-15H2,(H,21,23,24)

InChI Key

IYIBWBNGYCIDEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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